molecular formula C18H17N3O4 B14879346 N-(furan-2-ylmethyl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

N-(furan-2-ylmethyl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

Cat. No.: B14879346
M. Wt: 339.3 g/mol
InChI Key: JYVJIQOKFSBSCL-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that features a furan ring, a methoxyphenyl group, and a pyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-2-ylmethylamine, which is then reacted with 2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid under amide coupling conditions. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane or DMF (dimethylformamide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydropyridazines and related compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(furan-2-ylmethyl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and pyridazinone moieties can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-2-(3-(2-hydroxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-(furan-2-ylmethyl)-2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

N-(furan-2-ylmethyl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.

Properties

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C18H17N3O4/c1-24-16-7-3-2-6-14(16)15-8-9-18(23)21(20-15)12-17(22)19-11-13-5-4-10-25-13/h2-10H,11-12H2,1H3,(H,19,22)

InChI Key

JYVJIQOKFSBSCL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CO3

Origin of Product

United States

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